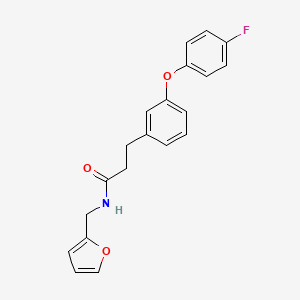

N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

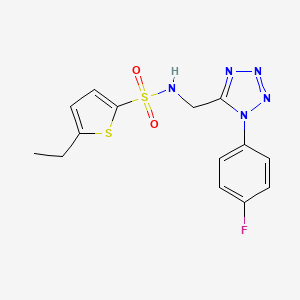

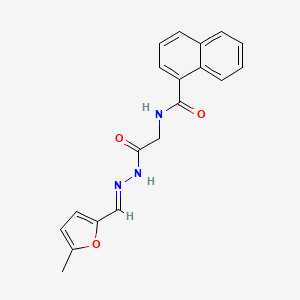

N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide is a chemical compound. It likely contains a chlorophenyl group, a propylsulfonyl group, and a nicotinamide group .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-AMINO-N-(4-CHLORO-PHENYL)-BENZENESULFONAMIDE, includes a benzene ring substituted with an amino group and a chlorophenyl group . The structure of N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide would likely be similar, with the addition of a propylsulfonyl group.Applications De Recherche Scientifique

Fluorescent Analog Development The synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, highlights the potential for developing novel fluorescent probes for biochemical research. This analog demonstrates reasonable activity in dehydrogenase-catalyzed reactions, indicating its utility in studying enzymatic processes and intramolecular interactions disrupted by enzymatic hydrolysis (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and SAR Study Research into nicotinic acid derivatives has led to the discovery of novel compounds with significant herbicidal activity. This includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising herbicidal properties against specific weeds. Such studies contribute to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Nicotinamide's Role in Cellular Energy Metabolism Nicotinamide participates in cellular energy metabolism, influencing oxidative stress and modulating multiple pathways related to cellular survival and death. Its role extends to modulating cellular pathways involving forkhead transcription factors, sirtuins, and other critical proteins, highlighting its potential in treating a range of disorders including immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Metabolic Fate in Higher Plants Studies on the metabolism of nicotinamide in plants reveal its conversion to nicotinic acid for nucleotide synthesis, alongside its incorporation into trigonelline and nicotinic acid 1N-glucoside. This metabolism differs across species and organs, affecting the formation of nicotinic acid conjugates and indicating the diverse biological roles of nicotinamide in plant physiology (Matsui et al., 2007).

Therapeutic Strategy for Parkinson's Disease Research on nicotinamide adenine dinucleotide phosphate oxidase inhibitors like diphenyleneiodonium for Parkinson's disease models shows significant attenuation of progressive dopaminergic degeneration. This suggests the potential of nicotinamide derivatives in neuroprotective strategies against chronic neuroinflammation and neurodegeneration, with implications for clinical trials in Parkinson's disease patients (Wang et al., 2015).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-6-propylsulfonylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-2-9-22(20,21)14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSCSBUGSIRFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)

![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)